molecular formula C17H15BrN2S B3020749 4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine CAS No. 406472-15-9

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

Cat. No. B3020749
CAS RN: 406472-15-9
M. Wt: 359.29
InChI Key: IRISWUFIEOUHCJ-UHFFFAOYSA-N
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Description

The compound “4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a five-member ring containing four carbon atoms and one sulfur atom, and also an amine group. The presence of a bromophenyl group indicates that it is a brominated derivative .


Molecular Structure Analysis

The molecular structure of this compound would consist of a thiazole ring attached to a bromophenyl group at the 4-position and a phenylethyl group via an amine linkage .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Thiazoles are generally stable and have a characteristic smell. The presence of a bromine atom would make the compound denser and increase its boiling point compared to non-brominated analogs .

Safety And Hazards

As with any chemical compound, handling “4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine” would require proper safety precautions. The specific toxicity and hazards would depend on various factors including its reactivity, target interactions, and metabolic stability .

properties

IUPAC Name

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2S/c18-15-8-6-14(7-9-15)16-12-21-17(20-16)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRISWUFIEOUHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-N-(2-phenylethyl)-1,3-thiazol-2-amine

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